3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one: is a bicyclic heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound features a spiro linkage, where two rings are connected through a single shared atom, creating a rigid and stable structure. The isobenzofuran moiety is known for its presence in various biologically active molecules, making this compound of interest for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with σ receptors . These receptors are of wide pharmaceutical interest, particularly the σ2 receptor, which holds promise for the development of diagnostics and therapeutics against cancer and Alzheimer’s disease .
Mode of Action
It’s worth noting that the interaction of similar compounds with their targets often results in changes at the molecular level, which can influence cellular processes .
Result of Action
Similar compounds have been found to exhibit specific affinity towards σ2 receptors, which could potentially influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one can be achieved through several methods. One common approach involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . Another method includes the palladium-catalyzed intermolecular tandem cyclization reaction, which provides high regioselectivity .
Industrial Production Methods: While specific industrial production methods for 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the spiro linkage.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodic acid and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cleavage of vicinal diols can yield spirocyclic ketones .
Scientific Research Applications
Chemistry: 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its rigid structure and functional groups make it a candidate for drug design and development.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for developing new therapeutic agents. Its derivatives have shown promise in various preclinical studies.
Industry: In the industrial sector, 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
3H-Spiro[isobenzofuran-1,3’-pyrazole]: This compound features a pyrazole ring instead of a piperidine ring and has been synthesized through oxidative cleavage of dihydroindeno[1,2-c]pyrazoles.
3H-Spiro[isobenzofuran-1,3’-isochroman]: This compound includes an isochroman ring and is synthesized via palladium-catalyzed intermolecular tandem cycloaddition reactions.
Uniqueness: 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its piperidine ring, which imparts different chemical and biological properties compared to its analogs. The presence of the piperidine ring can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12/h1-2,4-5,13H,3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVXKRQCQSKVAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C3=CC=CC=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480703 |
Source
|
Record name | 3H-SPIRO[ISOBENZOFURAN-1,3'-PIPERIDIN]-3-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189321-67-3 |
Source
|
Record name | 3H-SPIRO[ISOBENZOFURAN-1,3'-PIPERIDIN]-3-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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